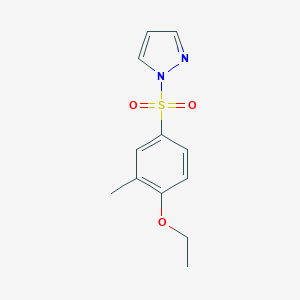![molecular formula C15H20N2O4S B346032 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole CAS No. 898640-97-6](/img/structure/B346032.png)
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole, also known as DMSO-IM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of dimethyl sulfoxide (DMSO) and has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. It has been shown to inhibit the production of reactive oxygen species (ROS) and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce oxidative stress in cells. 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole has also been shown to improve cell viability and to protect against cell damage caused by various stressors such as heat and radiation.
Advantages and Limitations for Lab Experiments
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic and has been shown to have low cytotoxicity in various cell types. However, 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole has some limitations, such as its limited solubility in water and its potential to interfere with certain assays.
Future Directions
There are several future directions for research on 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole. One area of interest is the potential use of 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole as a therapeutic agent for various diseases. Further studies are needed to investigate the efficacy and safety of 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole in animal models and clinical trials. Another area of interest is the mechanism of action of 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole, as further understanding of this compound's effects on signaling pathways could lead to the development of new therapies. Additionally, there is potential for the development of new derivatives of 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole with improved properties for use in scientific research.
In conclusion, 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole is a compound that has been widely studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound could lead to the development of new therapies and the advancement of scientific knowledge.
Synthesis Methods
The synthesis of 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole involves the reaction of 2,5-diethoxy-4-methylbenzenesulfonyl chloride with 4-methylimidazole in the presence of a base such as triethylamine. The resulting compound is then purified by recrystallization or chromatography. The yield of the synthesis can be improved by optimizing the reaction conditions such as temperature and reaction time.
Scientific Research Applications
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole has been studied for its potential applications in a variety of scientific research fields. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as arthritis and neurodegenerative disorders. 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole has also been studied for its potential use as a cryoprotectant in the preservation of cells and tissues.
properties
IUPAC Name |
1-(2,5-diethoxy-4-methylphenyl)sulfonyl-4-methylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-5-20-13-8-15(14(21-6-2)7-11(13)3)22(18,19)17-9-12(4)16-10-17/h7-10H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIMLHBBINHDOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2C=C(N=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B345950.png)
amine](/img/structure/B345954.png)
amine](/img/structure/B345956.png)

![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-ethyl-4-methoxybenzenesulfonyl)piperazine](/img/structure/B345979.png)

![3,4-Dichloro-2-methoxy-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene](/img/structure/B345997.png)
![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-(methylethyl)imidazole](/img/structure/B346000.png)
![1-[(5-Ethyl-2-methoxyphenyl)sulfonyl]-2-(methylethyl)imidazole](/img/structure/B346001.png)



![{[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(oxolan-2-ylmethyl)amine](/img/structure/B346012.png)
